molecular formula C14H27ClN2O2 B1375441 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 236406-47-6

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1375441
CAS No.: 236406-47-6
M. Wt: 290.83 g/mol
InChI Key: SABRTFCGXPHVTA-UHFFFAOYSA-N
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Description

Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H27ClN2O2 and its molecular weight is 290.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS No. 236406-47-6) is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, particularly in the treatment of various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H27ClN2O2
  • Molecular Weight: 290.83 g/mol
  • Purity: Typically >97%
  • Storage Conditions: Inert atmosphere at 2-8°C

Inhibition of Geranylgeranyltransferase I (GGTase I)

Research indicates that tert-butyl 3,9-diazaspiro[5.5]undecane compounds inhibit the activity of geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are critical for cell proliferation and survival in cancer cells. By blocking these pathways, the compound shows promise as a therapeutic agent against hyperproliferative disorders such as cancer .

Anticancer Properties

Studies have demonstrated that compounds within the diazaspiro family exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition: In vitro assays revealed that this compound effectively reduces the proliferation of various cancer cell lines by disrupting GGTase I activity .
  • Case Study: A study involving human breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects:

  • GABAAR Antagonism: It acts as a competitive antagonist at γ-aminobutyric acid type A receptors (GABAAR), which has implications for modulating immune responses. This antagonism can influence macrophage activity and T-cell proliferation, potentially offering therapeutic benefits in autoimmune conditions and infections .

Research Findings

StudyFindings
Bavo et al., 2021Demonstrated that diazaspiro compounds inhibit GGTase I leading to reduced cancer cell proliferation .
Patent WO2020048829A1Described the use of diazaspiro compounds for treating hyperproliferative disorders through GGTase I inhibition .
Eprints SouthamptonInvestigated the role of GABAAR antagonists in immune modulation, highlighting potential anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride, and how can intermediates be purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves reacting a spirocyclic amine precursor with tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by HCl salt formation. A representative method uses dimethyl sulfoxide (DMSO) as a solvent and N-ethyl-N,N-diisopropylamine (DIPEA) as a base at 130°C for 3 hours under inert atmosphere . Purification often employs flash chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic core geometry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 290.82938 for C₁₄H₂₇ClN₂O₂⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) to assess purity (>98%) and identify by-products like de-Boc derivatives .

Q. What are the optimal storage conditions to prevent degradation?

Store the hydrochloride salt at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the Boc group. For long-term stability, lyophilize the compound and store under nitrogen .

Advanced Research Questions

Q. How does this spirocyclic scaffold influence biological activity in drug discovery, such as PARP inhibitor design?

The 3,9-diazaspiro[5.5]undecane core serves as a conformationally restricted bioisostere for piperazine, enhancing target binding and metabolic stability. For example, analogs of Olaparib (a PARP inhibitor) incorporating this scaffold showed reduced off-target DNA damage compared to linear piperazine derivatives, likely due to restricted rotational freedom . Activity is sensitive to substituents at the 9-position; fluorination or aryl groups (e.g., benzyl) modulate solubility and kinase selectivity .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMSO vs. DMF) affect reaction rates and Boc group stability .
  • Salt Formation : HCl gas vs. aqueous HCl can alter crystallinity and purity. Use Karl Fischer titration to control residual water .
  • By-Product Analysis : LC-MS or ¹H NMR diffusion-ordered spectroscopy (DOSY) identifies dimers or spiro-opening products .

Q. How can researchers modify the spirocyclic structure to study structure-activity relationships (SAR)?

Key modifications include:

  • Ring Substitution : Introduce fluorinated or methyl groups at the 3- or 9-positions to probe steric and electronic effects .
  • Core Expansion : Compare 3,9-diazaspiro[5.5]undecane with 2,7-diazaspiro[3.5]nonane analogs to assess ring size impact on bioavailability .
  • Protecting Group Swaps : Replace Boc with tert-butoxycarbonyl (t-Boc) or Fmoc for orthogonal deprotection in peptide conjugates .

Q. What analytical challenges arise when studying metabolites or degradation products of this compound?

  • Degradation Pathways : Acidic conditions hydrolyze the Boc group to form 3,9-diazaspiro[5.5]undecane, detectable via LC-MS (m/z 185.1652 for C₉H₁₈N₂⁺) .
  • Metabolite Identification : Use H/D exchange experiments or HRMS/MS to distinguish oxidation products (e.g., N-oxide at m/z 306.8243) .
  • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) ensures no racemization during synthesis or storage .

Q. Methodological Considerations

Q. How can researchers scale up synthesis while maintaining reproducibility?

  • Process Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and reagent stoichiometry effects on yield .
  • In-Line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor Boc group integrity in real time .
  • Crystallization Control : Adjust anti-solvent addition rates (e.g., water into ethanol) to improve crystal morphology and filtration efficiency .

Q. What computational tools predict the physicochemical properties of derivatives?

  • Molecular Dynamics (MD) : Simulate conformational flexibility to guide scaffold rigidification .
  • LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients for solubility optimization .
  • DFT Calculations : Assess protonation states (e.g., pKa of the secondary amine) to predict salt formation stability .

Properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABRTFCGXPHVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736715
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-47-6
Record name 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236406-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

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